5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N4O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is PDGFRA . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .
Mode of Action
The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction inhibits the kinase activity of PDGFRA, thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
The inhibition of PDGFRA disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways. These pathways are involved in cell proliferation, survival, and migration . Therefore, the compound’s action can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s molecular weight (1902 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells . It appears to induce apoptosis in these cells, as evidenced by nuclear condensation and fragmentation .
Action Environment
For instance, the compound’s stability could be compromised under acidic conditions, which could reduce its efficacy .
Preparation Methods
The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One common method involves the condensation of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar imidazo[1,2-a]pyridine core but differs in the position and type of substituents.
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-2-4-8-11-7(5-13(6)8)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUOSZIGGMOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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